3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Description
Properties
IUPAC Name |
3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLODDQFPZTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions . One common method includes the use of a base-catalyzed reaction, where the phenolic compounds are reacted with a suitable aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the chromen-4-one core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives . Substitution reactions can introduce various functional groups, leading to a wide range of substituted flavonoid derivatives .
Scientific Research Applications
Antioxidant Properties
Cedrin exhibits significant antioxidant activity. Research indicates that flavonoids possess the ability to scavenge free radicals and reduce oxidative stress. The presence of multiple hydroxyl groups in Cedrin enhances its capacity to donate electrons and neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that Cedrin can modulate inflammatory pathways. It has been evaluated for its potential to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests that Cedrin could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Antimicrobial Activity
Cedrin has demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. Its efficacy varies with different strains, suggesting potential for development into natural antimicrobial agents . The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.
Anticancer Potential
Research into Cedrin's anticancer properties has revealed promising results. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. Studies have indicated that Cedrin can inhibit tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Cedrin's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant capacity helps mitigate oxidative damage in neuronal cells, while its anti-inflammatory effects may reduce neuroinflammation associated with these conditions .
Pharmacological Formulations
Given its diverse biological activities, Cedrin is being investigated for incorporation into pharmaceutical formulations aimed at enhancing health outcomes. Research is ongoing to develop delivery systems that improve bioavailability and target specific tissues or organs affected by oxidative stress or inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and bioactivities among related compounds:
Key Comparative Insights
Hydroxylation Patterns and Antioxidant Activity
- The target compound and myricetin share a 3,4,5-trihydroxyphenyl group, which enhances radical scavenging via electron donation.
- Dihydromyricetin lacks the 6-methyl group present in the target compound. Methylation may increase lipophilicity, enhancing membrane permeability and bioavailability .
Methyl and Prenyl Modifications
- The 6-methyl group in the target compound distinguishes it from dihydromyricetin and may reduce polarity, analogous to methylated derivatives like 4′-O-methyl quercetin (dihydrotamarixetin), which show improved absorption in pharmacokinetic studies .
Bioactivity and Therapeutic Potential
- Computational studies highlight the target compound ’s superior singlet oxygen quenching (kT = 1.2 × 10<sup>8</sup> M<sup>−1</sup>s<sup>−1</sup>) compared to dihydro orobol (kT = 7.5 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup>), attributed to its para-hydroxyl arrangement .
- Myricetin demonstrates strong inhibition of NF-κB and MAPK pathways in neuroinflammatory models, suggesting the target compound’s dihydro analog may exhibit similar effects with enhanced metabolic stability .
Biological Activity
3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one, commonly known as dihydromyricetin (DHM), is a flavonoid compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Dihydromyricetin is characterized by its complex polyphenolic structure featuring multiple hydroxyl groups that contribute to its reactivity and biological activity. The presence of these hydroxyl groups enhances its antioxidant properties and interaction with various biological systems.
Biological Activities
Dihydromyricetin exhibits a range of biological activities, including:
- Antioxidant Activity : DHM scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antiviral Properties : Research indicates that DHM can inhibit the replication of several viruses, including dengue virus (DENV) and herpes simplex virus (HSV) .
The mechanisms through which dihydromyricetin exerts its effects include:
-
Antioxidant Mechanism :
- Dihydromyricetin enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress.
- Anti-inflammatory Mechanism :
- Antiviral Mechanism :
Case Studies
Several studies have highlighted the efficacy of dihydromyricetin in various biological contexts:
- Study on Hepatitis B Virus (HBV) :
- Neuroinflammation Model :
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of dihydromyricetin compared to other flavonoids:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Dihydromyricetin | Hexahydroxyflavanone | Known for anti-alcohol effects and liver protection |
| Myricetin | Pentahydroxyflavone | Exhibits strong antioxidant activity |
| Quercetin | Flavonol | Broad anti-inflammatory effects |
Dihydromyricetin's unique arrangement of hydroxyl groups enhances its solubility and bioavailability compared to similar compounds.
Q & A
Q. What strategies ensure reproducibility in dosage-dependent in vivo studies?
- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) and administration routes (oral vs. intraperitoneal). Use pharmacokinetic (PK) profiling to establish dose-linear relationships and validate bioavailability via plasma concentration-time curves (AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
